2-[(3-Methylbutoxy)carbonyl]benzoic acid
Overview
Description
“2-[(3-Methylbutoxy)carbonyl]benzoic acid” is a chemical compound with the CAS Number: 17866-76-1 . It has a molecular weight of 236.27 and its IUPAC name is 2-[(isopentyloxy)carbonyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid molecule where the hydrogen of one of the carbon atoms in the benzene ring is replaced by a 3-methylbutoxy group. The exact mass of the molecule is 236.2637 .Scientific Research Applications
Photostabilization in Polymers
- Application : 2-[(3-Methylbutoxy)carbonyl]benzoic acid derivatives, such as metal salts of 2-[(1-hydroxy-2-naphthalenyl)carbonyl]-benzoic acid, have been identified as effective photostabilizers. They offer protection against free radical photo-oxidation and singlet oxygen oxidation in polymers like cis-1,4-polybutadiene. These stabilizers work by reducing photons absorbed by polymer chromophores, deactivating excited carbonyl groups, scavenging free radicals, and quenching singlet oxygen (Rabek, Rånby, Arct, & Golubski, 1982).
DNA Binding Studies
- Application : Complexes involving 2-hydroxy-benzoic acid derivatives, including those with this compound, have been synthesized and studied for their DNA binding properties. These studies help in understanding the interaction of these compounds with DNA, which is crucial in the development of new drugs and therapeutic agents (Chitrapriya, Kamatchi, Zeller, Lee, & Natarajan, 2011).
Liquid Crystalline Properties
- Application : Research on liquid crystalline side chain polymers consisting of acrylate and 2(S)-[2(S)-methylbutoxy]propionate, related to this compound, has been conducted. These studies are significant in the field of material science, particularly in the development of advanced materials with specific optical and electronic properties (Tsai, Kuo, & Yang, 1994).
properties
IUPAC Name |
2-(3-methylbutoxycarbonyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)7-8-17-13(16)11-6-4-3-5-10(11)12(14)15/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUUJXBKBIRHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870673 | |
Record name | 2-[(3-Methylbutoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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